molecular formula C16H24ClN3O B4494374 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide

Cat. No.: B4494374
M. Wt: 309.83 g/mol
InChI Key: BFWMUQFMGOEREZ-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an ethylpiperazine moiety. It is used in several applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-nitroaniline with 1-ethylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . The resulting intermediate is then reduced to form the corresponding amine, which is subsequently acylated with 2-methylpropanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the ethylpiperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-4-19-8-10-20(11-9-19)15-13(17)6-5-7-14(15)18-16(21)12(2)3/h5-7,12H,4,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWMUQFMGOEREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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